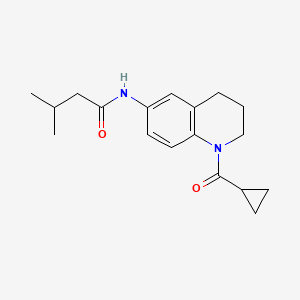

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-7-8-16-14(11-15)4-3-9-20(16)18(22)13-5-6-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXUVGFHPKDVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Cyclopropanecarbonyl Group: Cyclopropanecarbonyl chloride is reacted with the quinoline derivative to introduce the cyclopropanecarbonyl group.

Attachment of the 3-Methylbutanamide Group: The final step involves the reaction of the intermediate with 3-methylbutanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Biology: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. The quinoline core can interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core modifications, substituent variations, and functional applications. Below is a comparative analysis:

Key Findings:

Cyclopropane Derivatives : The cyclopropanecarbonyl group in the target compound and cyprofuram (a fungicide) suggests that cyclopropane rings enhance bioactivity by resisting metabolic oxidation, a feature critical for agrochemicals and drug candidates .

Amide Modifications : The 3-methylbutanamide group in the target compound contrasts with the thiazole-linked benzamide in its structural analog (). The latter’s thiazole moiety likely improves binding to hydrophobic enzyme pockets, whereas the aliphatic 3-methylbutanamide may prioritize solubility .

Therapeutic vs. Agrochemical Roles: While cyprofuram () is a fungicide, the target compound’s tetrahydroquinoline core aligns more closely with kinase inhibitors (e.g., imatinib analogs), suggesting divergent applications despite shared cyclopropane motifs .

Data Limitations:

Direct comparative pharmacological data (e.g., IC50 values, bioavailability) for the target compound and its analogs are absent in the provided evidence. Further experimental studies are required to validate inferred bioactivities.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is a complex organic compound with potential applications in medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C23H29N3O2

- Molecular Weight : 403.43054 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action of this compound involves interactions with specific molecular targets in the body. The quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group may enhance the compound's binding affinity and specificity for its targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to the tetrahydroquinoline structure. For instance, derivatives have shown efficacy against various bacterial strains. The presence of the cyclopropanecarbonyl moiety may contribute to enhanced antimicrobial effects by improving membrane permeability or inhibiting essential bacterial enzymes.

Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit anticancer properties. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Study on Antimicrobial Activity

A study evaluating the antimicrobial effects of tetrahydroquinoline derivatives found that certain modifications significantly increased their efficacy against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .

Study on Anticancer Effects

In a preclinical trial involving human cancer cell lines, a related compound demonstrated IC50 values below 20 µM against breast cancer cells. The study concluded that the compound's mechanism involved cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.